molecular formula C13H14O5 B1248495 (1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one

(1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one

Cat. No.: B1248495
M. Wt: 250.25 g/mol
InChI Key: XIHDWURQMYWEBZ-XTAFZBPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of a Diels-Alder reaction, followed by oxidation and cyclization steps. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

(1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets and pathways within cells. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

(1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one can be compared with other similar compounds, such as:

    Pyranones: These compounds share the same six-membered ring structure with one oxygen atom but may have different substituents and functional groups.

    Flavonoids: These are another class of compounds with similar antioxidant properties but different structural features.

    Coumarins: These compounds also have a similar ring structure and are known for their anticoagulant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

(1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C13H14O5/c14-9-6-8-10(15)13(18-9)11(16)12(17-8)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10-,11-,12+,13+/m1/s1

InChI Key

XIHDWURQMYWEBZ-XTAFZBPGSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)C3=CC=CC=C3)O)OC1=O)O

Canonical SMILES

C1C2C(C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O

Synonyms

goniopypyrone

Origin of Product

United States

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